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Abstract
N-Phenyl-bis(trifluoromethanesulfonyl)imide, commonly known as phenyl triflimide, is a highly

stable, crystalline solid that has emerged as a cornerstone reagent in modern organic

synthesis. Its profound electron-withdrawing character, imparted by two

trifluoromethanesulfonyl groups, renders it an exceptionally mild and selective triflating agent.

This technical guide provides an in-depth analysis of the electron-withdrawing properties of

phenyl triflimide, supported by quantitative data, detailed experimental protocols for its

synthesis and key applications, and graphical visualizations of relevant chemical processes.

This document is intended for researchers, chemists, and professionals in the field of drug

development and materials science who seek a comprehensive understanding of this versatile

reagent.

Introduction to Phenyl Triflimide
Phenyl triflimide, with the chemical formula C₈H₅F₆NO₄S₂, is an organofluorine compound

that serves as a powerful tool for introducing the trifluoromethanesulfonyl (triflyl) group onto a

variety of substrates.[1] The triflyl group is one of the best leaving groups known in organic

chemistry, a property that stems from the exceptional stability of its corresponding anion, the

triflate anion (CF₃SO₃⁻). This stability is a direct consequence of the potent electron-

withdrawing nature of the triflimide moiety.

The reagent's stability, ease of handling compared to more aggressive triflating agents like

triflic anhydride, and its high selectivity make it invaluable for the synthesis of aryl and enol
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triflates.[2] These intermediates are pivotal in a myriad of synthetic transformations, most

notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck

reactions, which are fundamental to the construction of complex molecules in pharmaceuticals

and advanced materials.[3]

The Core of Electron-Withdrawing Properties
The remarkable electron-withdrawing capacity of phenyl triflimide is rooted in the molecular

architecture of the bis(trifluoromethanesulfonyl)imide group (-N(SO₂CF₃)₂). This powerful

inductive and resonance effect is attributed to two key features:

Two Sulfonyl Groups: The sulfur atoms are in a high oxidation state (+6) and are bonded to

highly electronegative oxygen atoms. This creates a significant partial positive charge on the

sulfur atoms, which strongly pulls electron density away from the nitrogen and, subsequently,

the phenyl ring.

Trifluoromethyl Groups: Each sulfonyl group is further substituted with a trifluoromethyl (-

CF₃) group. Fluorine is the most electronegative element, and the three fluorine atoms exert

a powerful inductive (-I) effect, withdrawing electron density through the carbon-sulfur bonds.

This intense electron demand stabilizes the conjugate base formed upon the departure of a

triflyl group, making phenyl triflimide an excellent triflyl donor. The stability of the resulting N-

phenyltrifluoromethanesulfonamide anion is a key driver for its reactivity. This strong electron-

accepting ability is also why phenyl triflimide has been investigated as a p-type dopant for

materials like carbon nanotubes.[4]

Quantitative Data and Physicochemical Properties
The electron-withdrawing nature of phenyl triflimide is reflected in its physical and chemical

properties. The following tables summarize key quantitative data for this reagent.

Table 1: Physicochemical Properties of N-Phenyl-
bis(trifluoromethanesulfonyl)imide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://patents.google.com/patent/CN111269152A/en
http://commonorganicchemistry.com/Common_Reagents/Phenyl_Triflimide/Phenyl_Triflimide.htm
https://www.benchchem.com/product/b033088?utm_src=pdf-body
https://www.benchchem.com/product/b033088?utm_src=pdf-body
https://www.benchchem.com/product/b033088?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN111269152A
https://www.benchchem.com/product/b033088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₈H₅F₆NO₄S₂ [5][6]

Molecular Weight 357.25 g/mol [3]

Appearance
White to off-white crystalline

powder
[6]

Melting Point 100-102 °C [3]

Solubility

Soluble in methanol,

dichloromethane, THF. Slightly

soluble in chloroform and ethyl

acetate. Sparingly soluble in

water.

[1]

Table 2: Acidity Data of the Parent Imide
The acidity of the parent N-H acid, bis(trifluoromethanesulfonyl)imide (HNTf₂), provides a direct

quantitative measure of the electron-withdrawing power of the two triflyl groups.

Compound
pKa (in Water,
estimated)

pKa (in
Acetonitrile)

Reference(s)

Bis(trifluoromethanesu

lfonyl)imide (HNTf₂)
< 0 -0.10 [7][8]

Triflic Acid (CF₃SO₃H)

(for comparison)
~ -12 0.70 [8]

Note: The extremely low pKa value categorizes HNTf₂ as a superacid, highlighting the

immense stabilizing effect of the two triflyl groups on the conjugate base.

Table 3: Spectroscopic Data for N-Phenyl-
bis(trifluoromethanesulfonyl)imide
Spectroscopic data provides insight into the electronic environment of the molecule.
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Spectrum Type
Key Features and
Assignments

Reference(s)

¹H NMR

Signals corresponding to the

phenyl protons. The exact

chemical shifts are dependent

on the solvent used.

[9]

¹³C NMR

Signals for the phenyl carbons

and a characteristic quartet for

the trifluoromethyl carbon due

to C-F coupling.

[5]

Infrared (IR)

Strong absorption bands

corresponding to the

asymmetric and symmetric

S=O stretching vibrations

(typically in the 1300-1400

cm⁻¹ and 1100-1200 cm⁻¹

regions, respectively). C-F

stretching vibrations are also

prominent.

[5][10][11]

Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of phenyl triflimide
and its application in key synthetic transformations.

Protocol 1: Synthesis of N-Phenyl-
bis(trifluoromethanesulfonyl)imide
This protocol is adapted from a common industrial method utilizing trifluoromethanesulfonyl

fluoride.[2][4]

Reactants:

Aniline (1.0 eq)
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Trifluoromethanesulfonyl fluoride (TfF) (excess)

Triethylamine (or another suitable organic base) (2.0-4.0 eq)

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Strongly polar solvent (e.g., Acetonitrile)

Weakly polar solvent (e.g., Dichloromethane or Toluene)

Procedure:

First Triflation: To a pressure reactor, add the polar solvent, aniline, and the organic base.

Seal the reactor and introduce an excess of trifluoromethanesulfonyl fluoride gas.

Heat the reaction mixture (e.g., to 40-60 °C) and stir for several hours until the pressure

stabilizes, indicating the consumption of the gas and formation of N-

phenyltrifluoromethanesulfonamide.

Solvent Exchange: Carefully vent the excess trifluoromethanesulfonyl fluoride. Remove the

polar solvent via distillation.

Second Triflation: Add the weakly polar solvent and a catalytic amount of DMAP to the

reactor containing the intermediate amide.

Re-introduce an excess of trifluoromethanesulfonyl fluoride gas.

Continue to stir at a controlled temperature (e.g., 40-60 °C) for several hours until the

reaction is complete.

Work-up: After venting the excess gas, the reaction mixture is typically quenched with water.

The organic layer is separated, washed, dried, and the solvent is removed under reduced

pressure.

Purification: The crude solid product is purified by recrystallization from a suitable solvent

system (e.g., toluene or ethanol/water) to yield pure N-Phenyl-

bis(trifluoromethanesulfonyl)imide as a white crystalline solid.
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Protocol 2: General Procedure for the Triflation of
Phenols
This protocol describes the conversion of a phenol to an aryl triflate, a key intermediate for

cross-coupling reactions.[12]

Reactants:

Phenol (1.0 eq)

N-Phenyl-bis(trifluoromethanesulfonyl)imide (1.0-1.2 eq)

Base (e.g., K₂CO₃, Pyridine, or Triethylamine) (2.0-3.0 eq)

Anhydrous solvent (e.g., THF, Dichloromethane, or Acetonitrile)

Procedure:

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol,

the solvent, and the base.

Stir the mixture at room temperature for 10-15 minutes to form the corresponding phenoxide.

Add N-Phenyl-bis(trifluoromethanesulfonyl)imide in one portion.

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its

progress by TLC or LC-MS. Microwave heating can significantly reduce reaction times.[12]

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution

of NH₄Cl.

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and

concentrate under reduced pressure.

Purification: Purify the crude aryl triflate by flash column chromatography on silica gel.
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Protocol 3: Formation of Vinyl Triflates from Ketones
This protocol details the regioselective synthesis of a vinyl triflate from a ketone via its enolate.

Reactants:

Ketone (1.0 eq)

Strong, non-nucleophilic base (e.g., LDA, KHMDS, or NaHMDS) (1.1 eq)

N-Phenyl-bis(trifluoromethanesulfonyl)imide (1.1 eq)

Anhydrous solvent (e.g., THF or Diethyl Ether)

Procedure:

Enolate Formation: In a dry reaction flask under an inert atmosphere, dissolve the ketone in

the anhydrous solvent and cool the solution to -78 °C (dry ice/acetone bath).

Slowly add the base (e.g., LDA, freshly prepared or as a solution) dropwise to the ketone

solution.

Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic

enolate.

Triflation (Enolate Trapping): In a separate flask, dissolve N-Phenyl-

bis(trifluoromethanesulfonyl)imide in a small amount of anhydrous THF.

Add the solution of phenyl triflimide dropwise to the cold enolate solution at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for several hours or overnight.

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

Extract the product with an organic solvent. Wash the combined organic layers with water

and brine, then dry over an anhydrous drying agent.
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Purification: After removing the solvent in vacuo, purify the crude product by flash column

chromatography on silica gel to obtain the desired vinyl triflate.

Visualizing Chemical Pathways and Relationships
Graphical representations are essential for understanding the synthesis, mechanism, and

application of phenyl triflimide.
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Step 1: Mono-Triflation

Step 2: Second Triflation

Aniline

N-Phenyltrifluoro-
methanesulfonamide

TfF (gas)

Organic Base

Polar Solvent

TfF (gas)

N-Phenyl-bis(trifluoro-
methanesulfonyl)imide

DMAP (cat.)

Weakly Polar Solvent

N-Phenyltrifluoro-
methanesulfonamide

Click to download full resolution via product page

Figure 1: Two-step synthesis of Phenyl Triflimide.
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Nucleophile
(e.g., R-O⁻ or Enolate)

Transition State

Nucleophilic Attack
on Sulfonyl Sulfur

Phenyl Triflimide
(Ph-N(Tf)₂)

Triflated Product
(R-OTf or Vinyl-OTf)

Tf Group Transfer

Anion Byproduct
([Ph-NTf]⁻)

N-S Bond Cleavage
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Figure 2: General mechanism of triflation.
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Step 1: Triflate Formation

Step 2: Suzuki Cross-Coupling

Aryl Alcohol (Ar-OH)

Aryl Triflate (Ar-OTf)

Base

Phenyl Triflimide

Aryl Triflate (Ar-OTf)

Intermediate Used in Next Step

Pd(0) Catalyst
+ Base

Boronic Acid
(R-B(OH)₂)

Coupled Product (Ar-R)

Click to download full resolution via product page

Figure 3: Workflow for Suzuki coupling via an aryl triflate.

Conclusion
N-Phenyl-bis(trifluoromethanesulfonyl)imide stands out as a reagent of immense synthetic

utility, a status owed directly to its potent and well-defined electron-withdrawing properties. The

convergence of two trifluoromethanesulfonyl groups on a single nitrogen atom creates a

powerful electrophilic center for triflyl group transfer, while ensuring the reagent remains a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b033088?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stable, manageable solid. Its ability to selectively generate crucial aryl and vinyl triflate

intermediates under mild conditions has cemented its role in the synthesis of complex organic

molecules, with profound implications for drug discovery, agrochemicals, and materials

science. The quantitative data, detailed protocols, and mechanistic diagrams provided in this

guide offer a comprehensive resource for researchers aiming to harness the full potential of this

exceptional reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide -
Google Patents [patents.google.com]

3. Phenyl Triflimide [commonorganicchemistry.com]

4. Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Eureka | Patsnap
[eureka.patsnap.com]

5. Phenyl triflimide | C8H5F6NO4S2 | CID 142176 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. rsc.org [rsc.org]

7. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

8. Bistriflimide - Wikipedia [en.wikipedia.org]

9. N-Phenyl-bis(trifluoromethanesulfonimide)(37595-74-7) 1H NMR spectrum
[chemicalbook.com]

10. N-Phenyltrifluoromethanesulfonimide [webbook.nist.gov]

11. researchgate.net [researchgate.net]

12. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Potent Electron-Withdrawing Nature of Phenyl
Triflimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033088#electron-withdrawing-properties-of-phenyl-
triflimide]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b033088?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/n-n-bis-trifluoromethylsulfonyl-aniline.html
https://patents.google.com/patent/CN111269152A/en
https://patents.google.com/patent/CN111269152A/en
http://commonorganicchemistry.com/Common_Reagents/Phenyl_Triflimide/Phenyl_Triflimide.htm
https://eureka.patsnap.com/patent-CN111269152A
https://eureka.patsnap.com/patent-CN111269152A
https://pubchem.ncbi.nlm.nih.gov/compound/37595-74-7
https://www.rsc.org/suppdata/d1/sc/d1sc06267k/d1sc06267k1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414225/
https://en.wikipedia.org/wiki/Bistriflimide
https://www.chemicalbook.com/SpectrumEN_37595-74-7_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_37595-74-7_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C37595747&Mask=80
https://www.researchgate.net/publication/264560821_Infrared_spectra_of_bistrifluoromethanesulfonylimide_based_ionic_liquids_Experiments_and_DFT_simulations
https://pubs.acs.org/doi/10.1021/ol025701a
https://www.benchchem.com/product/b033088#electron-withdrawing-properties-of-phenyl-triflimide
https://www.benchchem.com/product/b033088#electron-withdrawing-properties-of-phenyl-triflimide
https://www.benchchem.com/product/b033088#electron-withdrawing-properties-of-phenyl-triflimide
https://www.benchchem.com/product/b033088#electron-withdrawing-properties-of-phenyl-triflimide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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